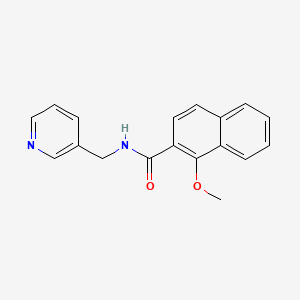
1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-N-(3-pyridinylmethyl)-2-naphthamide, also known as MPA-2, is a synthetic compound that belongs to the class of naphthamides. It has been widely studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide is believed to exert its effects by binding to and modulating the activity of certain receptors in the brain, including the serotonin 5-HT1A and dopamine D2 receptors. By modulating the activity of these receptors, this compound is able to regulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, as well as to increase the activity of certain enzymes involved in the metabolism of these neurotransmitters. Additionally, this compound has been shown to decrease the levels of stress hormones such as corticosterone, suggesting that it may have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have consistent effects across different animal models, suggesting that it may be a reliable tool for studying the neurobiology of anxiety and depression. However, one limitation of using this compound is that it has not been extensively studied in humans, and its effects in humans may differ from those observed in animal models.
Direcciones Futuras
There are a number of future directions for research on 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved efficacy and reduced side effects compared to currently available treatments for anxiety and depression.
Métodos De Síntesis
The synthesis of 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This compound is then reacted with 3-pyridinemethanol in the presence of a base to form 1-(3-pyridinylmethyl)-2-naphthol. Finally, the methoxy group is introduced by reacting the compound with dimethyl sulfate in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-15-7-3-2-6-14(15)8-9-16(17)18(21)20-12-13-5-4-10-19-11-13/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTDJGYEKONRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

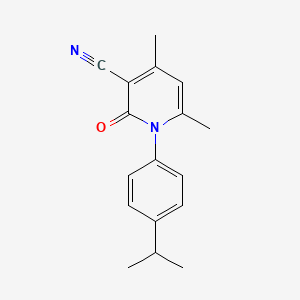
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
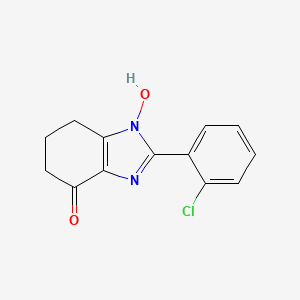
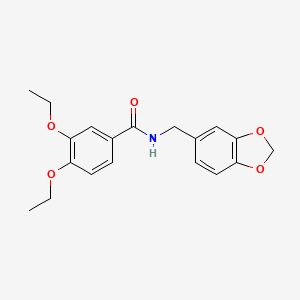
![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)
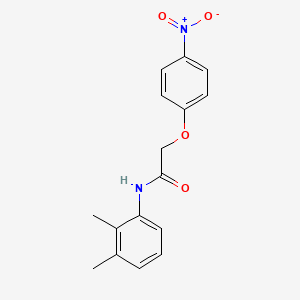
![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)

![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)
